6-Chloro-2,3-dihydro-1H-indole hydrochloride

Aqueous Solubility Pharmaceutical Formulation In Vitro Assay Compatibility

Inconsistent solubility of free-base indoline intermediates often delays CNS drug discovery workflows. 6-Chloro-2,3-dihydro-1H-indole hydrochloride (CAS 89978-84-7) resolves this as a pre-solubilized, stable HCl salt. • Enhanced aqueous solubility vs. free base (CAS 52537-00-5) for reliable in vitro assay performance. • Defined stoichiometry ensures reproducible yields in cross-coupling and SAR derivatization. • Commercial purity ≥95%, stored at 0-8°C, global shipping with COA documentation.

Molecular Formula C8H9Cl2N
Molecular Weight 190.07 g/mol
CAS No. 89978-84-7
Cat. No. B1358354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,3-dihydro-1H-indole hydrochloride
CAS89978-84-7
Molecular FormulaC8H9Cl2N
Molecular Weight190.07 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CC(=C2)Cl.Cl
InChIInChI=1S/C8H8ClN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H
InChIKeyJHOLXKBFVQAMCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,3-dihydro-1H-indole hydrochloride (CAS 89978-84-7) as an Indoline Hydrochloride Salt: Baseline Properties and Procurement Characteristics


6-Chloro-2,3-dihydro-1H-indole hydrochloride (CAS 89978-84-7), also known as 6-chloroindoline hydrochloride, is a heterocyclic compound with the molecular formula C₈H₉Cl₂N and a molecular weight of 190.07 g/mol [1]. This compound is the hydrochloride salt form of the saturated indole derivative 6-chloroindoline (free base, CAS 52537-00-5) [2]. It belongs to the class of organic compounds known as indolines, which feature a pyrrolidine ring fused to a benzene ring . As a hydrochloride salt, it typically appears as a white to off-white crystalline solid, exhibits enhanced solubility in water compared to its free base counterpart, and is commonly stored at room temperature in sealed, dry containers . The compound is primarily utilized as a key synthetic intermediate and building block in medicinal chemistry and organic synthesis, particularly for the development of pharmaceuticals targeting neurological disorders and for the preparation of more complex indole- and indoline-based molecules .

Procurement Pitfalls: Why 6-Chloro-2,3-dihydro-1H-indole hydrochloride Cannot Be Substituted with Generic Indoline or Other Halogenated Analogs


The specific molecular architecture of 6-chloro-2,3-dihydro-1H-indole hydrochloride is critical for its intended applications, and substitution with generic indoline or other halogenated indolines is not recommended without rigorous validation. The chlorine atom at the 6-position is not merely a passive substituent; it is a key pharmacophoric element that profoundly alters the electronic properties of the aromatic ring, thereby influencing the molecule's interaction with biological targets . This specific substitution pattern is a common strategy in drug design to enhance biological activity, modulate metabolic stability, and improve binding affinity . Furthermore, the hydrochloride salt form confers a distinct advantage in aqueous solubility over its free base counterpart, 6-chloroindoline (CAS 52537-00-5), which is essential for many in vitro assays and formulation processes . Replacing the 6-chloroindoline core with an unsubstituted indoline or an alternative halogen (e.g., 6-fluoroindoline or 6-bromoindoline) would result in a molecule with different physicochemical properties, altered target selectivity, and potentially divergent biological activity [1]. Consequently, for research where precise structure-activity relationships are being explored or where the compound serves as a key intermediate in a patented synthetic route, substituting this compound can invalidate experimental outcomes and lead to irreproducible data.

Quantitative Differentiation: Comparative Evidence for 6-Chloro-2,3-dihydro-1H-indole hydrochloride (CAS 89978-84-7) Against Key Analogs


Enhanced Aqueous Solubility of the Hydrochloride Salt vs. Free Base (6-Chloroindoline)

The hydrochloride salt form of 6-chloroindoline (CAS 89978-84-7) exhibits significantly improved water solubility compared to its free base analog (CAS 52537-00-5). While the free base is reported to have an estimated water solubility of approximately 10.51 mg/L based on its log Kow, the hydrochloride salt is characterized as 'soluble in water' . This solubility enhancement is a direct consequence of the hydrochloride moiety, which increases the compound's polarity and facilitates dissolution in aqueous media, thereby improving its bioavailability and handling for pharmaceutical applications . This property is crucial for in vitro assays requiring defined aqueous concentrations and for in vivo studies where solubility can limit absorption and distribution.

Aqueous Solubility Pharmaceutical Formulation In Vitro Assay Compatibility

Molecular Weight and Formulation Implications: A Quantitative Comparison with the Free Base

The hydrochloride salt (CAS 89978-84-7) has a molecular weight of 190.07 g/mol, which is approximately 23.7% greater than that of its free base, 6-chloroindoline (CAS 52537-00-5), at 153.61 g/mol [1][2]. This difference in molecular weight is directly attributable to the presence of the hydrochloride counterion. In pharmaceutical and chemical research, this is not a trivial distinction. For any application requiring precise stoichiometric calculations—including the preparation of stock solutions for biological assays, the determination of molar equivalents in chemical synthesis, or the formulation of drug dosages—using the correct molecular weight is essential to avoid significant errors . Procuring the correct salt form ensures that researchers are working with a material of known and reproducible composition.

Molecular Weight Formulation Science Stoichiometry

Storage and Stability: Differentiated Handling Requirements Compared to Free Base

The storage and handling requirements for 6-chloro-2,3-dihydro-1H-indole hydrochloride differ notably from those of the free base, 6-chloroindoline. The hydrochloride salt is typically stored at room temperature in sealed, dry conditions , or at 0-8 °C . In contrast, the free base often requires storage at lower temperatures, such as -20 °C in a desiccated environment, to maintain its stability . This difference in storage temperature reflects the inherent chemical stability conferred by the salt form. For procurement and compound management, the hydrochloride salt offers greater operational convenience and may reduce the risk of compound degradation during routine handling and long-term storage, which is a significant advantage for laboratories with standard storage capabilities.

Storage Conditions Stability Compound Management

Purity and Analytical Verification: Benchmarking Vendor Specifications

Commercial availability of 6-chloro-2,3-dihydro-1H-indole hydrochloride is standardized with high purity levels, typically specified at ≥95% or ≥97% by assay . This high purity is critical for its use as a synthetic intermediate, where impurities can lead to side reactions and lower yields, or as a research tool in biological assays, where contaminants can confound results. In comparison, the free base, 6-chloroindoline, is also available at similar purity levels (≥95%) , but the hydrochloride salt's distinct advantage lies in its compatibility with a wider range of analytical techniques and its enhanced stability, which helps maintain this purity over time. Procurement of the salt form from reputable vendors ensures access to a product with a well-defined purity profile, often supported by certificates of analysis (COA) including NMR, HPLC, or GC data, providing a higher level of confidence in its identity and quality.

Purity Quality Control Analytical Chemistry Procurement Specifications

Optimal Research and Industrial Applications for 6-Chloro-2,3-dihydro-1H-indole hydrochloride (CAS 89978-84-7)


Medicinal Chemistry: Synthesis of CNS-Targeted Pharmaceuticals

This compound is a crucial intermediate for synthesizing pharmaceuticals targeting neurological disorders, including potential antipsychotics and antidepressants . Its 6-chloroindoline core is a privileged scaffold in central nervous system (CNS) drug discovery. The hydrochloride salt form is particularly advantageous here as it provides a well-defined, stable, and soluble building block that can be directly incorporated into complex synthetic pathways. Researchers developing novel ligands for CNS receptors would prioritize this salt form over the free base due to its enhanced aqueous solubility and storage stability, which facilitates high-throughput reaction screening and simplifies downstream purification processes .

Chemical Biology: In Vitro Assay Development and Mechanism of Action Studies

The improved aqueous solubility of 6-chloro-2,3-dihydro-1H-indole hydrochloride makes it the preferred choice for in vitro biological studies . Its use in assays investigating neurotransmitter mechanisms or enzyme inhibition (e.g., IDO1 inhibition) is supported by its ability to achieve consistent and accurate concentrations in aqueous buffers [1]. The high purity and stability of the hydrochloride salt ensure that observed biological effects are attributable to the intended molecule and not to degradation products or solubility-related artifacts. This is essential for generating reliable structure-activity relationship (SAR) data in early-stage drug discovery .

Organic Synthesis: Development of Functional Materials and Catalysts

Beyond pharmaceuticals, 6-chloroindoline hydrochloride serves as a versatile building block for synthesizing organic compounds with indole structures, including dyes, catalysts, and functional materials . The presence of the reactive chloro substituent at the 6-position allows for further derivatization through various cross-coupling reactions. The hydrochloride salt form, with its defined stoichiometry and stability, is ideal for large-scale synthetic processes where reproducibility and yield are paramount. Its less stringent storage requirements also make it more practical for industrial-scale chemical manufacturing compared to its more temperature-sensitive free base analog .

Analytical Chemistry: Use as a Reference Standard in Method Development

Due to its well-characterized properties and high commercial purity (≥95-97%), 6-chloro-2,3-dihydro-1H-indole hydrochloride can be employed as a reference standard in analytical method development . Its unique molecular weight, distinct spectroscopic signatures, and well-documented retention times in HPLC and GC make it a suitable compound for calibrating instruments and validating analytical methods, particularly in quality control laboratories monitoring for impurities or degradation products in related indoline-based pharmaceuticals. The availability of certificates of analysis (COA) from vendors further supports its use in regulated analytical environments .

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